5-(1-(Methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole
Description
5-(1-(Methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a 1-(methylsulfonyl)azetidine moiety. This combination makes the compound a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to electronic and spatial modulation .
Properties
IUPAC Name |
5-(1-methylsulfonylazetidin-3-yl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-19(16,17)15-7-10(8-15)12-13-11(14-18-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAFXNTZWOCYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-(Methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a compound characterized by its unique structural features, including an oxadiazole ring and a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C₁₂H₁₃N₃O₃S
- Molecular Weight : 279.32 g/mol
- CAS Number : 1251621-83-6
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, in a study evaluating various oxadiazole derivatives, it was found that compounds similar to 5-(1-(Methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole demonstrated inhibitory potency against several cancer cell lines:
| Compound Type | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| Oxadiazole Derivative | HCT-116 (Colon Cancer) | 0.67 |
| Oxadiazole Derivative | PC-3 (Prostate Cancer) | 0.80 |
| Oxadiazole Derivative | ACHN (Renal Cancer) | 0.87 |
These findings suggest that the compound may possess similar or enhanced anticancer activity due to its structural characteristics .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives is well-documented. The presence of the methylsulfonyl group is believed to contribute to this activity by modulating inflammatory pathways. In vitro studies have shown that compounds with oxadiazole rings can inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process .
Antimicrobial Activity
Compounds containing oxadiazole moieties have also been explored for their antimicrobial properties. The structural features of 5-(1-(Methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole may enhance its interaction with microbial targets, leading to effective inhibition of bacterial and fungal growth. Studies have indicated that certain oxadiazoles exhibit broad-spectrum antimicrobial activity .
The biological activities of 5-(1-(Methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound may inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play roles in cancer progression and inflammation.
- Binding Affinity : Molecular docking studies suggest that the compound has a high binding affinity for specific targets involved in cancer cell proliferation and inflammation .
Case Studies
Recent studies have synthesized various derivatives of oxadiazoles and evaluated their biological activities:
- Study on Anticancer Activity : A series of substituted oxadiazoles were tested against multiple cancer cell lines, revealing that modifications to the oxadiazole ring significantly affected their potency. Compounds with lower IC₅₀ values demonstrated higher efficacy against cancer cells .
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory effects of oxadiazoles in animal models, showing promising results in reducing inflammation markers compared to control groups .
Scientific Research Applications
Anticancer Activity
Compounds containing the oxadiazole moiety have been extensively studied for their anticancer properties. Research indicates that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cell lines. For instance, studies have shown that 5-(1-(Methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | 0.275 |
| This compound | PC-3 (Prostate Cancer) | 0.417 |
In vitro assays demonstrated that the compound effectively inhibits cell growth and induces apoptosis at low concentrations .
Antimicrobial Properties
The antimicrobial efficacy of oxadiazole derivatives has been documented in several studies. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. A notable study highlighted its effectiveness against Mycobacterium bovis, showcasing its potential as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
Dhumal et al. synthesized several oxadiazole derivatives, including 5-(1-(Methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole, and tested them for antimicrobial activity. The results indicated significant inhibition of bacterial growth in both active and dormant states .
Anti-Diabetic Activity
Recent investigations into the anti-diabetic properties of oxadiazole compounds have revealed their potential to lower glucose levels significantly in model organisms such as Drosophila melanogaster. In vivo studies demonstrated that certain derivatives exhibited better anti-diabetic activity compared to standard treatments.
Case Study: Anti-Diabetic Potential
In a study involving genetically modified diabetic models, compounds derived from the oxadiazole scaffold showed a marked reduction in glucose levels, indicating their potential as therapeutic agents for diabetes management .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
5-(1-Benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole (6a)
- Structure : Replaces the azetidine with a benzylpiperidine group.
- Properties : The bulkier piperidine ring increases lipophilicity (higher logP) compared to the azetidine-containing target compound. This may enhance membrane permeability but reduce solubility .
- Biological Relevance : Piperidine derivatives often exhibit CNS activity due to blood-brain barrier penetration, but the absence of a sulfonyl group in 6a limits its electronic interactions with targets like cholinesterases .
5-(Pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazoles (e.g., 5d, 5g)
- Structure : Substituted at position 5 with pyrimidine rings bearing nitro (5d) or methoxy (5g) groups.
- The methoxy group in 5g contributes to moderate lipophilicity (logP ~3.5) and hydrogen-bonding capacity .
- Biological Relevance : Pyrimidine-containing oxadiazoles are explored for antimicrobial and anti-inflammatory activities, but their larger aromatic systems may limit metabolic stability compared to the compact azetidine-sulfonyl group in the target compound .
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (9a)
- Structure : Features a reactive chloromethyl group at position 4.
- Properties : The chloromethyl group serves as a synthetic handle for further derivatization but introduces instability under physiological conditions. The target compound’s methylsulfonyl group offers greater hydrolytic stability .
- Applications : Used as an intermediate in synthesizing antimicrobial agents (e.g., benzimidazole hybrids) .
Electronic and Steric Comparisons
5-(3-Azetidinyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Structure : Similar azetidine core but lacks the sulfonyl group; instead, it has a trifluoromethylphenyl substituent.
- Properties : The trifluoromethyl group is electron-withdrawing but less polar than a sulfonyl group. This may reduce interactions with polar enzyme active sites compared to the target compound .
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
- Structure : Substituted phenyl group with nitro and chloro substituents.
- Properties : High lipophilicity (logP = 4.24) and strong electron-withdrawing effects, similar to the target compound. However, the nitro group may confer mutagenic risks, whereas the sulfonyl group is generally metabolically safer .
Q & A
Q. What synthetic methodologies are employed for 1,2,4-oxadiazole derivatives like 5-(1-(methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole?
A common approach involves nucleophilic substitution reactions. For example, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole can react with azetidine derivatives (e.g., 1-(methylsulfonyl)azetidine) in acetonitrile under reflux with potassium carbonate as a base . Purification via recrystallization (e.g., ethyl acetate/ethanol) yields crystalline products suitable for X-ray diffraction studies. Reaction optimization may require adjusting stoichiometry, solvent polarity, and reflux duration.
Q. How is the crystal structure of such compounds determined, and what structural insights are critical?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous oxadiazoles, SC-XRD reveals planar 1,2,4-oxadiazole and aryl rings with dihedral angles (e.g., 80.2° between oxadiazole and benzotriazole moieties) influencing intermolecular interactions . Weak hydrogen bonds (C–H⋯N) often form 2D sheet structures, critical for understanding packing efficiency and stability . Refinement software like SHELXL97 is used for data processing .
Q. What spectroscopic techniques validate the structural integrity of this compound?
- UV-Vis Spectroscopy : Non-aryl oxadiazoles lack UV absorption, but aryl-substituted derivatives (e.g., 3-phenyl groups) exhibit characteristic λmax due to π→π* transitions .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S=O (1150–1200 cm⁻¹) confirm functional groups .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify methylsulfonyl protons (δ ~3.0–3.5 ppm) and oxadiazole carbons (C5: 165–185 ppm) .
Advanced Research Questions
Q. How do structural modifications (e.g., methylsulfonyl-azetidine) influence biological activity?
The methylsulfonyl group enhances electron-withdrawing properties, potentially improving binding to target proteins (e.g., enzymes or receptors). Analogous 1,2,4-oxadiazoles with sulfonyl groups exhibit antiangiogenic and anticancer activities, likely via inhibition of VEGF or EGFR pathways . Comparative studies using fluorophenyl or nitro-substituted derivatives show activity variations tied to electronic and steric effects .
Q. What contradictions exist in fluorescence behavior among structurally similar oxadiazoles?
In 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole, tautomeric proton transfer (PT) in excited states leads to dual fluorescence in non-polar solvents, while 3-(2-hydroxyphenyl)-5-phenyl isomers lack PT due to non-coplanar aryl rings . This highlights the critical role of substitution position and aryl-heterocycle dihedral angles in photophysical properties .
Q. How can computational modeling predict interactions with biological targets?
- Molecular Docking : Use crystal structure data (e.g., planar oxadiazole rings) to simulate binding to active sites (e.g., kinase domains).
- DFT Calculations : Optimize geometry and calculate electrostatic potentials to identify nucleophilic/electrophilic regions .
- MD Simulations : Assess stability of ligand-protein complexes over time, focusing on hydrogen bonds with methylsulfonyl or azetidine groups.
Q. What challenges arise in formulating this compound for in vivo studies?
- Solubility : The methylsulfonyl group may improve aqueous solubility, but the hydrophobic phenyl and azetidine moieties necessitate co-solvents (e.g., DMSO/PEG mixtures).
- Stability : Oxadiazoles are prone to hydrolysis under acidic/basic conditions. Storage at -20°C in inert atmospheres is recommended .
- Metabolism : Analogous compounds undergo hepatic metabolism (e.g., oxidation of methyl groups), requiring metabolite profiling via LC-MS .
Q. How do crystallographic data resolve discrepancies in reported bioactivity?
Coplanarity between the oxadiazole ring and aryl substituents (e.g., dihedral angles <10°) enhances π-stacking with aromatic residues in target proteins, improving potency. Structural deviations (e.g., dihedral angles >80°) reduce binding affinity, explaining variable IC50 values across studies .
Methodological Recommendations
- Synthetic Optimization : Screen bases (e.g., K2CO3 vs. Cs2CO3) and solvents (acetonitrile vs. DMF) to improve yields .
- Data Validation : Cross-reference SC-XRD data with DFT-optimized geometries to confirm conformational stability .
- Biological Assays : Use orthogonal assays (e.g., fluorescence polarization and SPR) to mitigate false positives in activity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
